molecular formula C18H27N3O3S2 B2658312 N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-13-4

N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2658312
CAS No.: 851410-13-4
M. Wt: 397.55
InChI Key: CEJMRZFNHNROFI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule building block featuring a complex thieno[3,2-d]pyrimidinone scaffold, a structure class recognized for its high potential in medicinal chemistry and drug discovery research . This compound contains a tetrahydropyrimidin-4-one core fused with a thiophene ring, creating a privileged structure that often exhibits diverse biological activities. The molecular architecture includes a cyclohexyl acetamide moiety connected via a thioether linkage to the bicyclic heterocycle, with additional 2-methoxyethyl and methyl substituents enhancing its drug-like properties. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly in exploring protease inhibitors, kinase modulators, and other enzyme-targeting therapeutics . The presence of multiple hydrogen bond acceptors and donors, along with balanced lipophilicity, makes it valuable for structure-activity relationship (SAR) studies and bioisosteric replacement strategies in lead optimization programs. As a chemical probe, it enables investigation of various biological pathways and target engagement studies in biochemical assays. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate safety protocols in controlled laboratory environments.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-12-10-14-16(26-12)17(23)21(8-9-24-2)18(20-14)25-11-15(22)19-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMRZFNHNROFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound has been studied for its biological activities, particularly in the context of antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. The structure of N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suggests potential efficacy against various bacterial strains. Studies have shown that similar thieno derivatives can act as effective antimicrobial agents .

Anti-inflammatory Potential

In silico studies have indicated that compounds with a similar structure may function as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The molecular docking studies suggest that the compound could be optimized further for enhanced anti-inflammatory activity .

Synthesis and Derivatives

The synthesis of this compound follows established protocols for creating thienopyrimidine derivatives. The synthesis typically involves straightforward chemical transformations using commercially available reagents .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating the antimicrobial properties of related thienopyrimidine derivatives found promising results against various pathogens. The structure-function relationship highlighted the importance of substituents in enhancing biological activity .
  • In Silico Docking Studies : Research utilizing molecular docking techniques has suggested that modifications to the thienopyrimidine core can lead to improved binding affinities to target enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

Core Modifications:
  • Compound 24 (): Shares the thieno[3,2-d]pyrimidin-4-one core but substitutes position 3 with a phenylamino group and lacks the cyclohexyl moiety. The acetamide group is directly attached to the pyrimidine ring.
  • Compound 5.6 (): Features a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core (simpler heterocycle) with a dichlorophenyl substituent on the acetamide.
  • Compound 4a (): Incorporates a quinoxaline backbone instead of thienopyrimidine, with a 4-chlorophenyl group and hydroxyl/cyano substituents.
Substituent Variations:
  • The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the phenylamino (Compound 24) or dichlorophenyl (Compound 5.6) groups.
  • The cyclohexyl substituent on the acetamide likely increases lipophilicity relative to benzyl (Compound 5.12, ) or thiazol-2-yl () groups.

Physicochemical Properties

Compound Melting Point (°C) Solubility (NMR Solvent) Key Functional Groups Evidence ID
Target Compound Not reported Likely DMSO-soluble Thioacetamide, 2-methoxyethyl -
Compound 24 143–145 Ethanol/dioxane Phenylamino, acetyl
Compound 5.6 230 DMSO Dichlorophenyl, SCH2
Compound 5.12 196 DMSO Benzyl, SCH2
  • Melting Points : Higher melting points (e.g., 230°C for Compound 5.6) correlate with rigid substituents like dichlorophenyl, which enhance crystallinity.
  • Solubility : The target compound’s 2-methoxyethyl group may improve aqueous solubility compared to purely aromatic analogs .

Q & A

Q. How can the synthesis of the thieno[3,2-d]pyrimidin-4-one core be optimized?

Answer: The thieno[3,2-d]pyrimidin-4-one scaffold can be synthesized via alkylation of thiopyrimidines with substituted chloroacetamides. For example, using a 2.6–2.8-fold molar excess of sodium methylate as a base facilitates the reaction, followed by alkylation with equimolar N-aryl-substituted 2-chloroacetamides under reflux conditions . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or DMF) can improve yields.

Q. What analytical techniques are critical for validating the compound’s structure?

Answer: Key techniques include:

  • 1H NMR : Peaks such as δ 12.50 ppm (NH-3) and δ 2.19 ppm (CH3) confirm substituent positions .
  • Elemental Analysis : Compare experimental vs. calculated values for C, N, and S (e.g., C: 45.29% vs. 45.36%) to verify purity .
  • Mass Spectrometry : Use [M+H]+ peaks (e.g., m/z 344.21) to confirm molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the thieno[3,2-d]pyrimidine scaffold be addressed?

Answer: Regioselectivity is influenced by reaction temperature and reagent equivalents. For example, using 6 equivalents of Vilsmeier-Haack reagent at 65°C promotes formylation at specific positions, while higher temperatures (100°C) may lead to side reactions . Computational modeling (e.g., DFT studies) can predict reactive sites, and protective groups (e.g., acetyl) can direct alkylation .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

Answer:

  • Substituent Modification : Replace the cyclohexyl group with aryl rings (e.g., 4-methylphenyl) to improve antimicrobial activity, as seen in analogs inhibiting Proteus vulgaris .
  • Thioether Linkage Optimization : Introduce sulfone or phosphonate moieties to enhance solubility and binding affinity .
  • Structure-Activity Relationship (SAR) : Use docking studies to map interactions with bacterial targets like dihydrofolate reductase .

Q. How should contradictions in biological activity data (e.g., variable inhibition across strains) be resolved?

Answer:

  • Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1–100 µM) to establish IC50 values .
  • Membrane Permeability Assays : Use techniques like the Caco-2 cell model to assess if bioavailability impacts observed activity .
  • Resistance Profiling : Screen against mutant bacterial strains to identify target-specific mechanisms .

Methodological Considerations

Q. What synthetic routes are scalable for producing gram quantities of the compound?

Answer:

  • Flow Chemistry : Continuous-flow reactors improve reproducibility and safety for exothermic steps (e.g., reduction with iron powder under acidic conditions) .
  • Catalytic Systems : Replace stoichiometric reagents (e.g., iron powder) with catalytic hydrogenation (Pd/C) for greener synthesis .

Q. How can degradation products be identified during stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC-MS to identify hydrolyzed or oxidized byproducts .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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